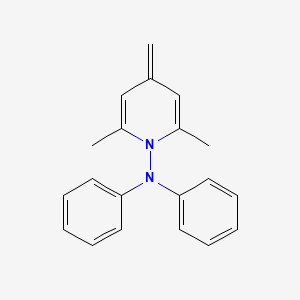
2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine is a synthetic organic compound belonging to the pyridine family. Compounds in this family are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methyl and phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with benzaldehyde derivatives under basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization and reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and catalysts, are crucial for maximizing yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N-oxides, while reduction can yield secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyridine: A simpler analog with fewer substituents.
N,N-Diphenylpyridin-1(4H)-amine: Lacks the methylidene group.
4-Methylidene-N,N-diphenylpyridin-1(4H)-amine: Similar structure but different substitution pattern.
Uniqueness
2,6-Dimethyl-4-methylidene-N,N-diphenylpyridin-1(4H)-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
114092-71-6 |
|---|---|
Fórmula molecular |
C20H20N2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-methylidene-N,N-diphenylpyridin-1-amine |
InChI |
InChI=1S/C20H20N2/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1H2,2-3H3 |
Clave InChI |
PADOKZVHOZWCCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C)C=C(N1N(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


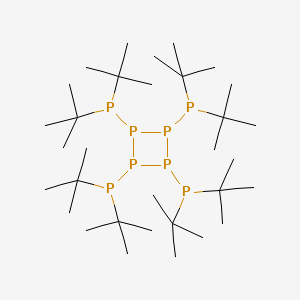
![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
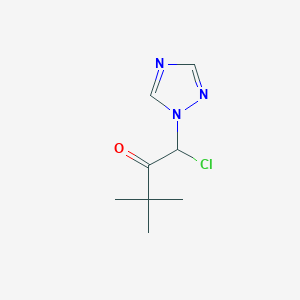
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)
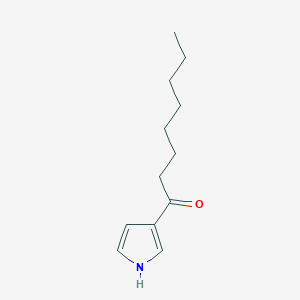
![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
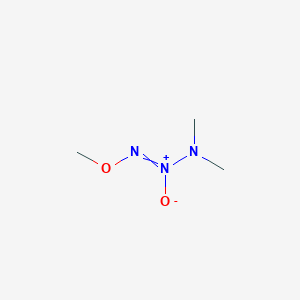
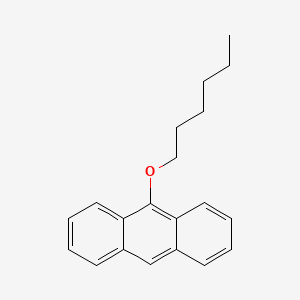
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
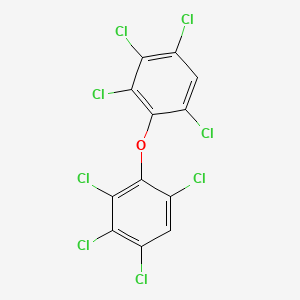

![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)

